Cas no 2098157-43-6 ((E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid)

(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid structure
2098157-43-6 structure
商品名:(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
CAS番号:2098157-43-6
MF:C11H15NO4
メガワット:225.241103410721
CID:5729351
PubChem ID:121202210

(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • F1907-6021
    • AKOS026710390
    • 2098157-43-6
    • 4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
    • (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
    • 2-Butenoic acid, 4-(6-methoxy-3-azabicyclo[3.1.1]hept-3-yl)-4-oxo-
    • インチ: 1S/C11H15NO4/c1-16-11-7-4-8(11)6-12(5-7)9(13)2-3-10(14)15/h2-3,7-8,11H,4-6H2,1H3,(H,14,15)/b3-2+
    • InChIKey: PYEDOWWZDDHCFP-NSCUHMNNSA-N
    • ほほえんだ: O(C)C1C2CN(C(/C=C/C(=O)O)=O)CC1C2

計算された属性

  • せいみつぶんしりょう: 225.10010796g/mol
  • どういたいしつりょう: 225.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 437.6±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.91±0.10(Predicted)

(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-6021-1g
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
2098157-43-6 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6021-0.5g
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
2098157-43-6 95%+
0.5g
$380.0 2023-09-07
TRC
E286416-500mg
(E)-4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic Acid
2098157-43-6
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-6021-5g
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
2098157-43-6 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6021-0.25g
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
2098157-43-6 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6021-2.5g
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
2098157-43-6 95%+
2.5g
$802.0 2023-09-07
TRC
E286416-100mg
(E)-4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic Acid
2098157-43-6
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-6021-10g
(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
2098157-43-6 95%+
10g
$1684.0 2023-09-07
TRC
E286416-1g
(E)-4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic Acid
2098157-43-6
1g
$ 570.00 2022-06-05

(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid 関連文献

(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acidに関する追加情報

Comprehensive Overview of (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid (CAS No. 2098157-43-6)

The compound (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid (CAS No. 2098157-43-6) is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its azabicyclo[3.1.1]heptane core, combined with a methoxy group and a conjugated but-2-enoic acid moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential as a bioactive scaffold for targeting enzymes and receptors involved in inflammation and metabolic disorders.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for more effective treatments for chronic diseases. The (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid structure aligns with this trend, as its rigid bicyclic framework and polar functional groups enhance its binding affinity and selectivity. This compound is often discussed in the context of structure-activity relationship (SAR) studies, where its pharmacophore properties are meticulously analyzed to optimize drug-like characteristics.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid?" Synthetic chemists have explored various methodologies, including microwave-assisted synthesis and catalyzed cyclization reactions, to achieve high yields and purity. The 6-methoxy substitution on the azabicyclo[3.1.1]heptane ring is particularly noteworthy, as it influences the compound's solubility and metabolic stability, making it a focal point for medicinal chemistry optimization.

Another hot topic in the scientific community is the potential of (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid as a precursor for prodrug development. Its α,β-unsaturated carbonyl system allows for facile derivatization, enabling the design of compounds with improved bioavailability. This aspect is especially relevant given the growing emphasis on personalized medicine and targeted drug delivery systems.

From a computational chemistry perspective, the compound's molecular docking profiles have been extensively studied to predict its interactions with biological targets. Researchers often search for "in silico studies on (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid" to understand its binding modes and energetics. These studies are crucial for rational drug design, as they provide insights into the compound's potential as a lead molecule for further development.

In conclusion, (E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid (CAS No. 2098157-43-6) represents a fascinating area of research at the intersection of organic synthesis, medicinal chemistry, and computational biology. Its unique structural features and versatile applications make it a compound of enduring interest in the scientific community. As research progresses, it is likely to play a pivotal role in the development of next-generation therapeutics.

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